

# Technical Specification & Synthesis Guide: 2-Chloro-4,6-difluoroaniline

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## Compound of Interest

Compound Name: 2-Chloro-4,6-difluoroaniline

CAS No.: 36556-56-6

Cat. No.: B1585853

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## Executive Summary

**2-Chloro-4,6-difluoroaniline** (CAS: 36556-56-6) is a critical halogenated aniline intermediate used extensively in the synthesis of fluoroquinolone antibiotics, agrochemical fungicides, and kinase inhibitors. Its structural uniqueness lies in the "push-pull" electronic environment created by the electron-donating amino group (

) contrasted against the electron-withdrawing chlorine and fluorine atoms. This specific substitution pattern (2-Cl, 4,6-F) is highly valued in drug design for blocking metabolic oxidation sites (para-position) while modulating lipophilicity and pKa.

## Molecular Architecture & Physicochemical Profile

The molecular weight and structural integrity of this compound are defined by the specific isotopic contributions of the halogen substituents.

## Quantitative Data Profile

Parameter	Value	Technical Note
Molecular Formula		
Molecular Weight	163.55 g/mol	Calculated based on IUPAC atomic weights.
Exact Mass	163.0000 g/mol	Monoisotopic mass (critical for HRMS).
CAS Number	36556-56-6	
Appearance	White to off-white crystalline solid	Oxidizes to reddish-brown upon air exposure.
Melting Point	28 – 33 °C	Low melting point requires cold storage (<8°C).
Boiling Point	~178 °C	At 760 mmHg.
LogP	~2.4	Moderate lipophilicity; suitable for CNS penetration.

## Electronic Structure & Reactivity

The **2-Chloro-4,6-difluoroaniline** molecule exhibits a distorted electron cloud due to the high electronegativity of the fluorine atoms at the 4 and 6 positions.

- The Amino Group (C1): Acts as an ortho/para director but is deactivated by the inductive withdrawal (effect) of the halogens.
- The Fluorine Atoms (C4, C6): Provide metabolic stability. The C4-F bond is particularly strong, preventing oxidative dehalogenation (a common metabolic clearance pathway).
- The Chlorine Atom (C2): Provides steric bulk and a handle for further cross-coupling reactions (e.g., Buchwald-Hartwig amination).

## Structural Visualization (Logic Map)

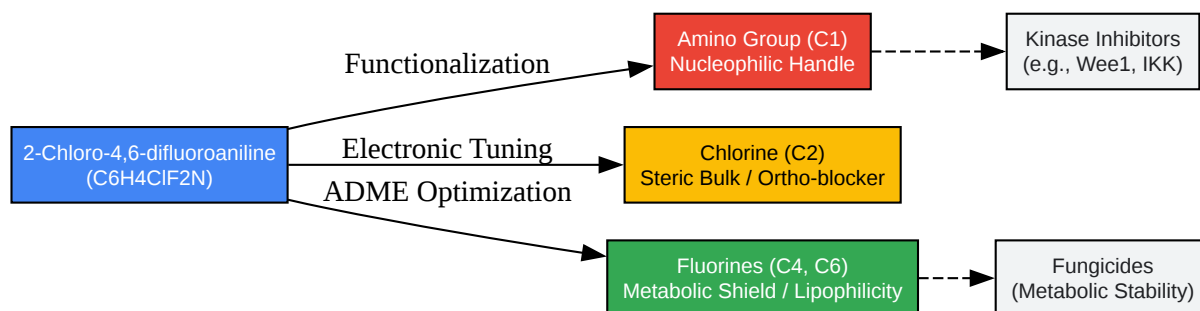


Fig 1. Structural-Functional Logic of 2-Chloro-4,6-difluoroaniline

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## Synthetic Pathways & Experimental Protocol

Synthesis of **2-Chloro-4,6-difluoroaniline** generally proceeds via two main routes: the "Industrial Halex" route (starting from trichlorobenzene) and the "Lab-Scale Chlorination" route (starting from 2,4-difluoroaniline).

## Comparative Pathways

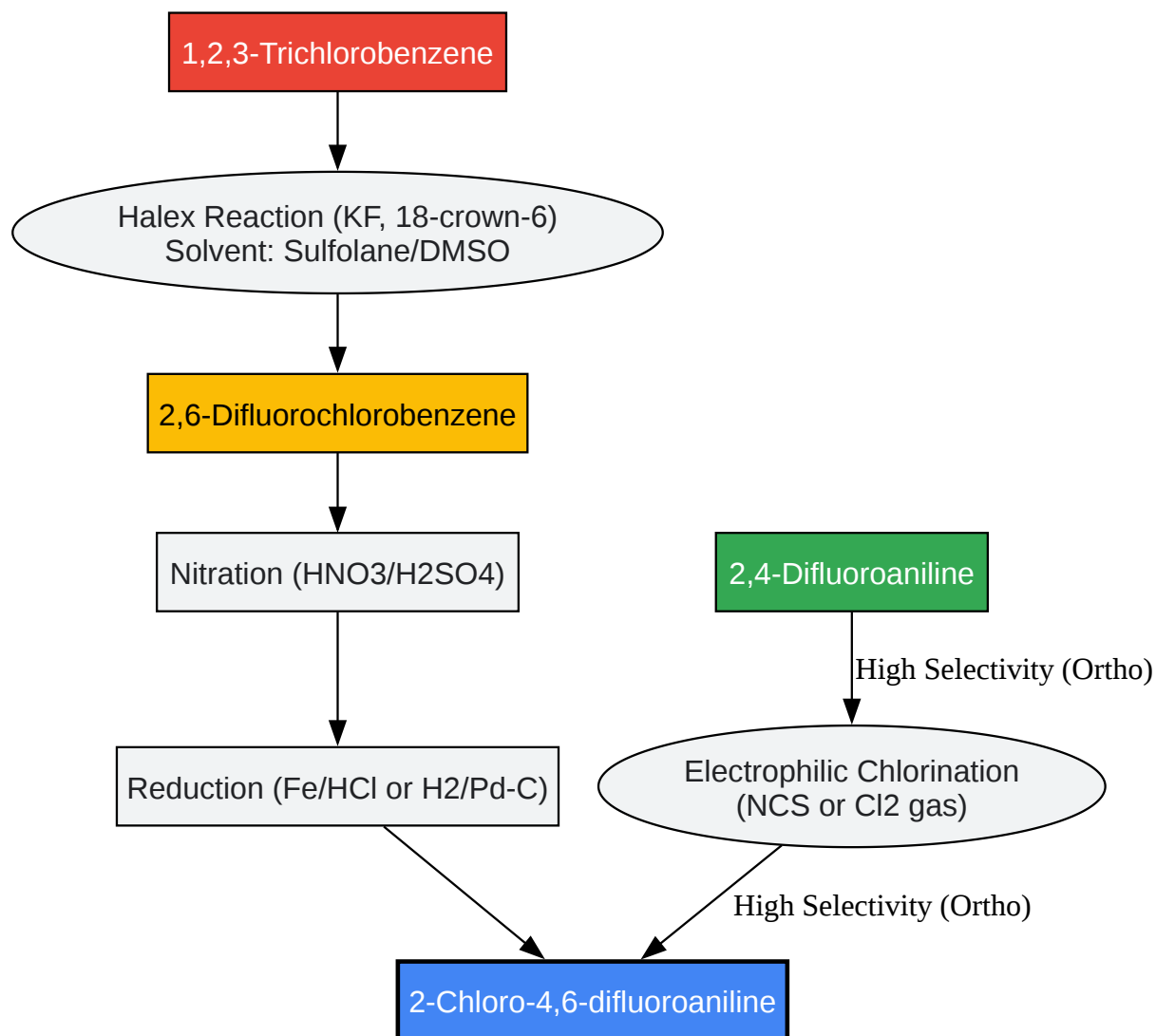


Fig 2. Industrial vs. Laboratory Synthesis Routes

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## Detailed Protocol: Regioselective Chlorination (Lab Scale)

Objective: Synthesis of **2-Chloro-4,6-difluoroaniline** from 2,4-difluoroaniline using N-Chlorosuccinimide (NCS). This method is preferred in drug discovery for its mild conditions and high regioselectivity for the ortho-position (C2) relative to the amino group.

## Reagents:

- 2,4-Difluoroaniline (1.0 eq)
- N-Chlorosuccinimide (NCS) (1.05 eq)
- Acetonitrile (ACN) or Dimethylformamide (DMF) (anhydrous)
- Temperature: 50–60 °C

## Step-by-Step Methodology:

- Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluoroaniline (10 mmol, 1.29 g) in anhydrous acetonitrile (20 mL).
- Reagent Addition: Add NCS (10.5 mmol, 1.40 g) portion-wise over 15 minutes. Note: Exothermic reaction; monitor internal temperature.
- Reaction: Heat the mixture to 55 °C and stir for 4–6 hours. Monitor progress via TLC (Hexane/EtOAc 4:1) or LC-MS. The target product is less polar than the starting material.
- Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).
- Extraction: Extract with Ethyl Acetate ( mL). Wash combined organics with brine, dry over , and concentrate in vacuo.
- Purification: The crude residue is often a reddish oil. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the product as a white to pale yellow solid.

## Self-Validating Checkpoint:

- Success Indicator: The disappearance of the starting material peak (m/z 130) and appearance of the product peak (m/z 164/166, 3:1 ratio) in LC-MS.

## Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be verified using NMR and MS.

### Nuclear Magnetic Resonance ( NMR)

The substitution pattern results in a distinct splitting pattern for the aromatic protons at C3 and C5.

- Solvent:

or

- 6.90 – 7.05 ppm (1H, ddd, H-3): This proton is trapped between Cl and F. It couples to:
  - (ortho, Hz)
  - (para, Hz)
  - (meta, Hz)
- 6.70 – 6.85 ppm (1H, td, H-5): This proton is between two Fluorines. It couples to:
  - and (both ortho, Hz, appearing as a triplet)
  - (meta, Hz)
- 3.80 – 5.00 ppm (2H, br s, ): Broad singlet, chemical shift is concentration-dependent.

## Mass Spectrometry (MS)

- Ionization: ESI+ or EI.
- Molecular Ion ( ): 163.5.
- Isotope Pattern: A characteristic Chlorine signature is required.
  - Peak at 163 (100%, )
  - Peak at 165 (~32%, )

## Applications in Medicinal Chemistry

**2-Chloro-4,6-difluoroaniline** serves as a "privileged scaffold" modifier.

- Metabolic Blocking: The fluorine at the para position (C4) blocks Cytochrome P450-mediated hydroxylation, significantly extending the half-life ( ) of drugs.
- Kinase Inhibition: Used in the synthesis of Wee1 inhibitors and IKK inhibitors. The aniline nitrogen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, while the halogens fill hydrophobic pockets (selectivity filters).
- Fluoroquinolones: Acts as a precursor for the "A ring" in next-generation quinolone antibiotics, enhancing potency against Gram-positive bacteria.

## Safety & Handling (E-E-A-T)

**Hazard Classification:**

- Acute Toxicity: Oral, Dermal, and Inhalation (Category 3/4).
- Specific Target Organ Toxicity: Methemoglobinemia.

**Critical Safety Protocol:**

- Risk: Aniline derivatives can oxidize hemoglobin to methemoglobin, impairing oxygen transport. Symptoms include cyanosis (blue skin/lips) and headache.
- Engineering Controls: Always handle in a certified chemical fume hood.
- PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
- First Aid: In case of skin contact, wash immediately with polyethylene glycol (PEG 300) or massive amounts of soap and water. Do not use alcohol as it may increase absorption.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734083, **2-Chloro-4,6-difluoroaniline**. Retrieved from [[Link](#)]
- Google Patents (US4294988A). Method of preparing 2,4-difluoroaniline (Precursor methodology).
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